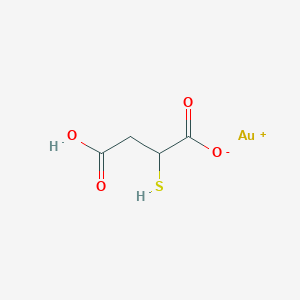

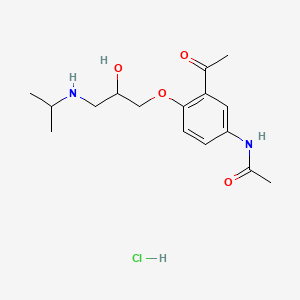

Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A variable mixture of the mono- and disodium salts of gold thiomalic acid used mainly for its anti-inflammatory action in the treatment of rheumatoid arthritis. It is most effective in active progressive rheumatoid arthritis and of little or no value in the presence of extensive deformities or in the treatment of other forms of arthritis.

Applications De Recherche Scientifique

Synthesis and Characterization in Cancer Research

Gold(1+) complexes, such as those synthesized with 4-hydroxy-4-oxo-2-sulfanylbutanoate, are studied for their potential applications in cancer treatment. For example, Ghani and Alabdali (2022) synthesized a ligand with gold(III) showing significant cytotoxicity against breast cancer cells, indicating potential anti-cancer activity (Ghani & Alabdali, 2022).

Catalytic Activity in Organic Reactions

Gold(I) complexes are known for their catalytic activity, particularly in the activation of C-H bonds in organic molecules. Pei et al. (2015) highlighted the activation of C(sp³)-H bonds in methyl ketones by a unique gold(I)-silver(I) oxo cluster (Pei et al., 2015).

Gold Catalysis in Organic Synthesis

Yeom and Shin (2014) discussed gold catalysis in organic synthesis, emphasizing the generation of α-oxo gold carbenes from alkynes, a significant advancement in gold-catalyzed alkyne oxygenation (Yeom & Shin, 2014).

Gold-Catalyzed Reactions in Organic Chemistry

Gold complexes are also used in gold-catalyzed reactions for the synthesis of complex organic structures. For instance, Alcaide and Almendros (2014) discussed gold-catalyzed cyclization reactions of allenol and alkynol derivatives, showcasing the versatility of gold in organic chemistry (Alcaide & Almendros, 2014).

Mechanistic Studies in Gold-Catalyzed Processes

Understanding the mechanisms in gold-catalyzed processes is vital for advancing synthesis techniques. Zhang (2014) explored the generation of α-oxo gold carbenes through gold-catalyzed alkyne oxidation, providing insights into novel synthetic methods (Zhang, 2014).

Applications in Electrochemistry

Gold compounds, including gold(I), are used in modifying electrode surfaces. Tsutsumi et al. (1992) prepared a ferrocenylmethyl 1,2-dithiolane-3-pentanoate to modify gold electrodes, demonstrating its electroactive properties (Tsutsumi et al., 1992).

Propriétés

Numéro CAS |

4846-27-9 |

|---|---|

Nom du produit |

Gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate |

Formule moléculaire |

C4H5AuO4S |

Poids moléculaire |

346.11 g/mol |

Nom IUPAC |

gold(1+);4-hydroxy-4-oxo-2-sulfanylbutanoate |

InChI |

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |

Clé InChI |

XJHSMFDIQHVMCY-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])S)C(=O)O.[Au+] |

SMILES canonique |

C(C(C(=O)[O-])S)C(=O)O.[Au+] |

Synonymes |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)